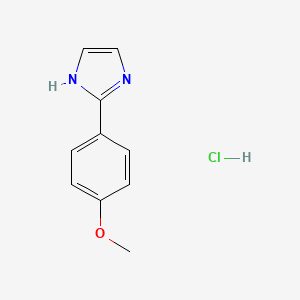

2-(4-methoxyphenyl)-1H-imidazole hydrochloride

Descripción

2-(4-Methoxyphenyl)-1H-imidazole hydrochloride (CAS: 1955553-58-8) is an organic compound with the molecular formula C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol . It features a methoxyphenyl group attached to the 2-position of the imidazole ring, with a hydrochloride salt enhancing its solubility and stability. This compound is utilized in life sciences research, available in high-purity grades (up to 99.999%) for specialized applications, including pharmacological studies involving ion channel modulation and calcium signaling pathways .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10;/h2-7H,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAKVRDOEPHBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1H-imidazole hydrochloride typically involves the condensation of 4-methoxybenzaldehyde with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of 2-(4-methoxyphenyl)-1H-imidazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

1. Anticancer Properties:

Recent studies indicate that imidazole derivatives, including 2-(4-methoxyphenyl)-1H-imidazole hydrochloride, exhibit anticancer activity by inhibiting tubulin polymerization, which is crucial for cancer cell division. For instance, analogs of 2-(4-methoxyphenyl)-1H-imidazole have been shown to bind competitively to the colchicine site on tubulin, disrupting microtubule formation and thus inhibiting cancer cell proliferation .

2. Anti-inflammatory and Analgesic Effects:

Research has demonstrated that imidazole compounds can serve as effective anti-inflammatory and analgesic agents. A study highlighted that novel imidazole derivatives displayed significant analgesic activity comparable to established drugs like diclofenac sodium. This suggests that 2-(4-methoxyphenyl)-1H-imidazole hydrochloride could be explored further for its potential in pain management .

3. Antimicrobial Activity:

Imidazoles are also known for their antimicrobial properties. The compound's structure allows it to interact with biological targets in pathogens, leading to inhibition of their growth. This makes it a candidate for further development in treating infections caused by bacteria and fungi .

Synthesis and Mechanism of Action

The synthesis of 2-(4-methoxyphenyl)-1H-imidazole hydrochloride typically involves multi-step organic reactions that incorporate various substituents on the imidazole ring to enhance its biological activity. The mechanism of action often involves binding to specific receptors or enzymes, leading to altered biochemical pathways that result in therapeutic effects .

Case Study 1: Anti-inflammatory Activity

A series of novel imidazole analogs were synthesized and evaluated for their anti-inflammatory properties using established animal models. Compound 2g showed an impressive analgesic effect with a significant reduction in paw edema comparable to standard treatments. Molecular docking studies indicated strong binding affinity to COX-2 receptors, underscoring the compound's potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In a study focused on anticancer applications, several derivatives of 2-(4-methoxyphenyl)-1H-imidazole were tested against various cancer cell lines. Results indicated that these compounds effectively inhibited cell growth through mechanisms involving tubulin disruption. This highlights the potential for developing new cancer therapies based on this imidazole derivative .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 2-(4-methoxyphenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Diversity : The target compound’s simplicity (single methoxyphenyl group) contrasts with SKF96365’s complex phenethyl-propoxy chain, which enhances its TRPC channel affinity . Compound 19 () has dual methoxyphenyl groups but lacks a hydrochloride salt, reducing solubility .

- Synthetic Accessibility : The target compound is commercially available in high purity, whereas derivatives like Compound 19 require multi-step synthesis with modest yields (25%) .

Pharmacological and Functional Comparisons

Key Observations :

- Target Specificity: The target compound’s role in SOCE inhibition () is more specific than SKF96365’s broad TRPC antagonism . Clotrimazole’s non-selectivity limits its research utility compared to the target compound .

- Therapeutic Potential: While SKF96365 is pivotal in pulmonary hypertension studies, the target compound’s simpler structure may favor optimization for platelet-related disorders .

Actividad Biológica

2-(4-Methoxyphenyl)-1H-imidazole hydrochloride is a chemical compound belonging to the imidazole class, characterized by its unique structure that includes a methoxy group attached to a phenyl ring and an imidazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The structural formula of 2-(4-methoxyphenyl)-1H-imidazole hydrochloride is represented as follows:

- Molecular Weight : 227.67 g/mol

- CAS Number : 1955553-58-8

The presence of the methoxy group enhances its lipophilicity and biological activity, making it a valuable candidate for various pharmacological applications.

Antimicrobial and Antifungal Properties

Research has demonstrated that 2-(4-methoxyphenyl)-1H-imidazole hydrochloride exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it possesses antifungal properties with minimum inhibitory concentrations (MIC) ranging from 12.5 μg/mL against tested fungal strains .

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 12.5 |

| Aspergillus niger | 25 |

| Staphylococcus aureus | 15 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies indicated that it could reduce inflammation markers significantly compared to control groups. For instance, in a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a notable decrease in edema volume .

| Treatment Group | Paw Edema Volume (mL) | % Inhibition |

|---|---|---|

| Control | 3.5 | - |

| Low Dose (10 mg/kg) | 2.5 | 28.6 |

| High Dose (50 mg/kg) | 1.8 | 48.6 |

Anticancer Activity

In the realm of oncology, 2-(4-methoxyphenyl)-1H-imidazole hydrochloride has been investigated for its anticancer properties. Studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells (A549). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

The biological activities of 2-(4-methoxyphenyl)-1H-imidazole hydrochloride can be attributed to its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulating receptor activities, which can lead to downstream effects such as reduced inflammation or inhibited tumor growth .

Case Studies

- Antifungal Efficacy : A study reported that derivatives of imidazoles, including this compound, showed potent antifungal activity against Candida species, suggesting its potential use in treating fungal infections resistant to conventional therapies .

- Anti-inflammatory Effects : In a controlled trial involving inflammatory models in rodents, the compound was shown to significantly lower pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-1H-imidazole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a one-step synthesis using imidazole derivatives and methoxyphenyl precursors under controlled temperatures (e.g., 60–80°C) in an inert atmosphere (e.g., nitrogen) minimizes side reactions. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to aryl halide) and using catalysts like palladium for cross-coupling reactions. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) ensures ≥95% purity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H/13C NMR : Confirm the imidazole ring (δ 7.2–7.8 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm).

- FTIR : Identify N-H stretches (~3400 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%).

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 261.1 (M+H⁺) .

Q. What are the primary pharmacological applications of this compound in basic research?

- Methodological Answer : It is widely used as a TRPC (Transient Receptor Potential Canonical) channel inhibitor (IC₅₀ ~10–20 µM) to study calcium signaling. For example, in in vitro models, pre-incubation with 10 µM SKF96365 (a structurally related analog) for 30 minutes blocks store-operated calcium entry (SOCE) in HEK293 cells .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the selectivity of TRPC channel inhibition?

- Methodological Answer :

- Comparative Pharmacological Profiling : Co-apply selective inhibitors (e.g., Pyr3 for TRPC3, GSK417651A for TRPC4/5) in calcium imaging assays.

- Knockdown Controls : Use siRNA targeting TRPC isoforms in parallel with inhibitor treatment to confirm target specificity.

- Cross-Reactivity Screening : Test against unrelated ion channels (e.g., TRPV4, voltage-gated Ca²⁺ channels) using patch-clamp electrophysiology .

Q. What strategies resolve contradictions in reported effects on non-TRPC targets (e.g., CB1 receptors)?

- Methodological Answer :

- Dose-Response Analysis : Assess activity at varying concentrations (e.g., 1–100 µM) to identify off-target effects at higher doses.

- Receptor Binding Assays : Perform radioligand displacement studies (e.g., [³H]SR141716A for CB1) to quantify affinity (Ki).

- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with non-TRPC binding sites .

Q. What methodological considerations are critical for translating in vitro findings to in vivo models?

- Methodological Answer :

- Pharmacokinetics : Measure plasma half-life (e.g., ~2 hours in rodents) and blood-brain barrier penetration via LC-MS/MS.

- Dosing Regimen : Optimize intraperitoneal (IP) doses (e.g., 5–20 mg/kg) based on bioavailability studies.

- Functional Endpoints : Use behavioral assays (e.g., thermal hyperalgesia) paired with tissue-specific TRPC expression profiling via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.